![molecular formula C12H10ClF3 B2721144 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287309-92-4](/img/structure/B2721144.png)
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is a potent agonist of the CB1 receptor and has been shown to produce similar effects to THC in animal studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane produces a range of biochemical and physiological effects in the body. It has been shown to decrease pain sensation, increase appetite, and produce sedative effects. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a variety of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane also has some limitations. It is highly lipophilic, meaning that it has a tendency to accumulate in fatty tissues and can be difficult to work with in certain experimental settings. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to produce some toxic effects in animal studies, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane. One area of interest is in the development of new drugs that target the endocannabinoid system. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used as a starting point for the development of new compounds that have improved pharmacological properties and reduced toxicity. Another area of interest is in the study of the effects of cannabinoids on the immune system. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory diseases. Finally, there is interest in studying the effects of cannabinoids on the gut microbiome, as recent research has suggested that the endocannabinoid system plays a role in regulating the gut-brain axis.
Synthesemethoden
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4,5-trifluorobenzene with methyl vinyl ketone to produce 3-(3,4,5-trifluorophenyl)but-2-en-1-one. This compound is then reacted with chloromethyl methyl ether to produce 1-(chloromethyl)-3-(3,4,5-trifluorophenyl)but-2-en-1-one. Finally, the compound is cyclized using a Lewis acid catalyst to produce 1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in a variety of physiological processes, including pain sensation, appetite, mood, and memory. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the endocannabinoid system.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHWERJZRJMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)F)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

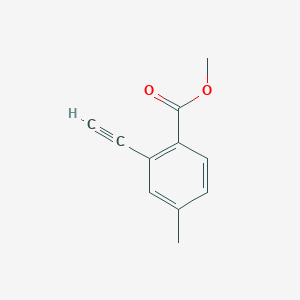
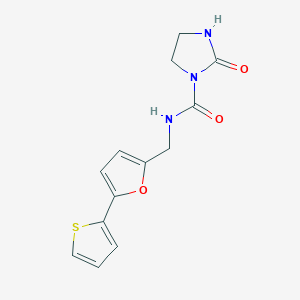
![4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2721064.png)
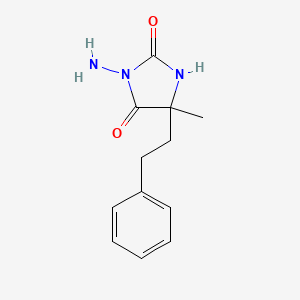
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)
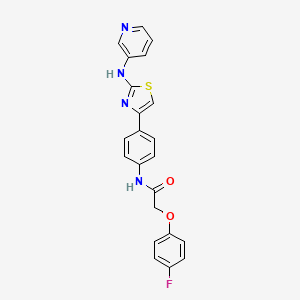
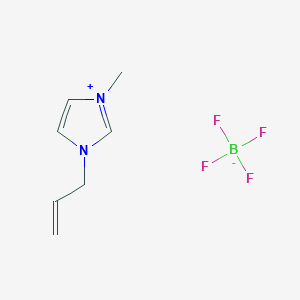
![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)
